1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
“1-(4-Methoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 244145-40-2 . It has a molecular weight of 201.7 . The IUPAC name for this compound is (1S)-1-(4-methoxyphenyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(4-Methoxyphenyl)propan-1-amine hydrochloride” is 1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a dry room .Scientific Research Applications
Synthesis of Optical Active Intermediates
1-(4-Methoxyphenyl)propan-1-amine hydrochloride is used in the synthesis of optical active intermediates like (R)-1-(4-Methoxyphenyl)propan-2-amine, a crucial intermediate for (R,R)-formoterol, synthesized from d-alanine with a relatively high overall yield. This process includes steps such as protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan et al., 2008).
In the Synthesis of Antibacterial Compounds
This compound is also integral in synthesizing propanaryl-amines with significant antibacterial activity. This involves the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by the reduction of the obtained azomethines, resulting in compounds whose oxalates and hydrochlorides exhibit high antibacterial activity (Arutyunyan et al., 2017).
Kinetics and Mechanism of Reactions
The reactions of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride derivatives with a series of secondary alicyclic amines have been studied kinetically. This research provides valuable insights into the reaction mechanisms and kinetics, contributing to a better understanding of its chemical behavior and potential applications in various chemical processes (Castro et al., 2001).
Development of High-Spin Organic Polymers
The compound is utilized in the preparation of high molecular weight, high-spin organic polymers with solvent-solubility and film formability. These polymers demonstrate significant potential in various applications due to their unique chemical and physical properties (Kurata et al., 2007).
Production of Versatile Building Blocks for Synthesis
4-Methoxyphenyl derivatives are employed in the synthesis of versatile building blocks for chemical synthesis, demonstrating its role in advancing synthetic methodologies and contributing to the development of new materials and chemicals (Fischer et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAINWSSZGNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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